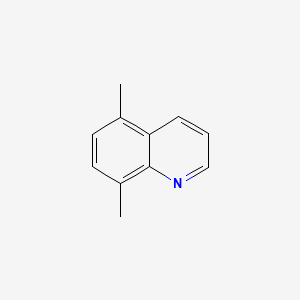

5,8-Dimethylquinoline

Description

Context within Quinoline (B57606) Heterocycles

Quinoline and its derivatives are a major class of heterocyclic compounds, with a bicyclic structure composed of a benzene (B151609) and a pyridine (B92270) ring. solubilityofthings.com The addition of two methyl groups to the quinoline backbone at the 5- and 8-positions to form 5,8-dimethylquinoline significantly influences its physical and chemical properties. This specific substitution pattern creates a unique electronic environment that differentiates it from other dimethylquinoline isomers and the parent quinoline molecule.

The quinoline ring system itself is a key structural motif found in numerous naturally occurring alkaloids and synthetic compounds with diverse applications. connectjournals.com The presence of the nitrogen atom in the heterocyclic ring imparts basic properties to the molecule and provides a site for various chemical reactions. The study of quinoline derivatives like this compound is a cornerstone of heterocyclic chemistry, offering insights into structure-activity relationships and enabling the development of novel molecular frameworks.

Overview of Academic Research Interest in this compound

Academic research interest in this compound stems from its potential as a building block in the synthesis of more complex molecules. ontosight.ai Its derivatives have been investigated for a range of potential biological activities, including anticancer, antibacterial, and antifungal properties. ontosight.ai For instance, derivatives of this compound have been synthesized and studied for their potential as antimicrobial and antifungal agents. connectjournals.com

Furthermore, the compound is a subject of interest in medicinal chemistry. For example, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines has been developed, highlighting its role as a key intermediate in the creation of new chemical entities with potential therapeutic applications. acs.orgnih.gov Researchers have also explored its use in the synthesis of amodiaquine (B18356) analogs, a class of antimalarial drugs. acs.org The unique structure of this compound also makes it a valuable compound for studies in fields such as photochemistry and materials science. solubilityofthings.com

Chemical and Physical Properties

Below are tables detailing some of the known chemical and physical properties of this compound and its derivatives.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₁N |

| Molecular Weight | 157.2117 g/mol |

| CAS Registry Number | 2623-50-9 |

| Appearance | Clear to pale yellow liquid |

| Odor | Aromatic |

| Density | 1.0670 g/cm³ |

| Solubility | Partially soluble in water; Soluble in organic solvents like alcohols, ether, and chloroform |

Source: solubilityofthings.comnist.gov

Table 2: Properties of this compound Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| This compound-3-carboxylic acid | C₁₂H₁₁NO₂ | 201.22 | 763893-29-4 |

| This compound-6-carboxylic acid | C₁₂H₁₁NO₂ | 201.22 | 2470439-44-0 |

| 4-Chloro-6-(2-imidazolinylamino)-5,8-dimethylquinoline | C₁₄H₁₅ClN₄ | - | - |

| 5-Chloro-2,8-dimethylquinoline (B70852) | C₁₁H₁₀ClN | 191.66 | 186670-43-9 |

| 5,6,7,8-tetrahydro-2,4-dimethylquinoline | C₁₁H₁₅N | 161.24755 | 60169-66-6 |

Source: acs.orgsmolecule.comsigmaaldrich.comthegoodscentscompany.com

List of Compounds

this compound

this compound-3-carboxylic acid

this compound-6-carboxylic acid

4-Chloro-6-(2-imidazolinylamino)-5,8-dimethylquinoline

5-Chloro-2,8-dimethylquinoline

5,6,7,8-tetrahydro-2,4-dimethylquinoline

Amodiaquine

2-Methylquinoline

2,8-Dimethylquinoline

2,7-Dimethylquinoline

2,6-Dimethylquinoline (B146794)

6-Methoxy-2-methylquinoline

6-Ethoxyquinaldine

2,5,7-Trimethylquinoline

5,7-Dimethoxy-2-methylquinoline

2-[(4-Chlorophenyl)thio]-5-fluoro-3,8-dimethylquinoline

6,8-Dimethylquinoline

2,3-dimethylquinoline (B161893)

8-methoxy-4-methylquinoline (B1316032)

6-methoxy-4-methyl quinoline

4,8-dimethylquinoline (B78481)

4,6-dimethylquinoline (B1618315)

8-ethyl-4-methylquinoline (B8793606)

8-chloro-4-Methylquinoline

8-fluoro-4-methylquinoline (B2535879)

6-hydroxy-4-methylquinoline

nitro-4-methylquinoline

5-chloro-2,8-dimethyl-1H-quinolin-4-one

Adriamycin

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-5-6-9(2)11-10(8)4-3-7-12-11/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLZEQKZPNOPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10180867 | |

| Record name | 5,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2623-50-9 | |

| Record name | 5,8-Dimethylquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2623-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,8-Dimethylquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002623509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,8-Dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10180867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,8 Dimethylquinoline and Its Derivatives

Established Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the quinoline (B57606) nucleus. These methods typically involve the reaction of an aniline (B41778) derivative with a three-carbon component to form the pyridine (B92270) ring fused to the benzene (B151609) ring.

Skraup Reaction and Modified Protocols

The Skraup reaction is a classic and widely used method for quinoline synthesis. wordpress.com It traditionally involves the reaction of an aniline with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. wordpress.com In the context of 5,8-dimethylquinoline, 2,5-dimethylaniline (B45416) would be the starting aniline. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to yield the quinoline. wordpress.com

Modifications to the Skraup reaction have been developed to improve yields and mitigate the often-violent nature of the original procedure. google.comgfschemicals.com These can include the use of milder acids or different oxidizing agents. For instance, arsenic acid has been used as an oxidizing agent. gfschemicals.com The Skraup reaction and its modifications have been successfully used to synthesize a variety of substituted quinolines. wordpress.comgfschemicals.com

Doebner-von Miller Reaction and Related Approaches

The Doebner-von Miller reaction is another fundamental method for quinoline synthesis, offering a more versatile approach than the Skraup reaction. wikipedia.org It involves the reaction of an aniline with α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst. wikipedia.org To synthesize this compound, 2,5-dimethylaniline would be reacted with an appropriate α,β-unsaturated carbonyl compound.

A key feature of the Doebner-von Miller reaction is that the α,β-unsaturated carbonyl compound can be generated in situ from the aldol (B89426) condensation of two carbonyl compounds. wikipedia.org This variation is sometimes referred to as the Beyer method. wikipedia.org The reaction mechanism is complex and has been a subject of debate, with proposed mechanisms involving conjugate addition, cyclization, and dehydration steps. wikipedia.org Lewis acids like tin tetrachloride and Brønsted acids are often used as catalysts. wikipedia.org This reaction has been widely applied for the large-scale synthesis of quinolines due to the use of simple substrates. researchgate.net

Vilsmeier-Haack Reaction in Quinoline Synthesis

The Vilsmeier-Haack reaction is a powerful tool in organic synthesis, primarily used for the formylation of electron-rich aromatic and heteroaromatic compounds. farmaceut.org The Vilsmeier-Haack reagent, typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), can also be employed in the synthesis of quinolines. researchgate.netthieme-connect.com

This reaction can be used to construct the quinoline ring system through the cyclization of N-arylacetamides. benthamdirect.com The process generally leads to the formation of 2-chloro-3-formylquinolines, which are versatile intermediates for further functionalization. researchgate.netbenthamdirect.com For example, the Vilsmeier-Haack reagent has been used on 4-hydroxyquinaldines to produce 4-chloro-3-formyl-2-(2-hydroxy-ethene-1-yl)quinolines, which can be further converted to other heterocyclic systems. nih.gov While not a direct one-pot synthesis of this compound itself, the Vilsmeier-Haack reaction provides a valuable route to functionalized quinoline precursors that could be subsequently modified to yield the target compound.

General Strategies for Quinoline Nucleus Construction

Beyond the classical named reactions, a variety of general strategies have been developed for the construction of the quinoline nucleus, many of which are applicable to the synthesis of this compound. These methods often focus on improving efficiency, regioselectivity, and functional group tolerance.

Modern approaches include transition metal-catalyzed reactions, which have become increasingly important. rsc.org For instance, palladium-catalyzed reactions have been utilized for the synthesis of quinoline derivatives. nih.gov Other strategies involve the cyclization of o-substituted anilines. For example, the reaction of o-aminophenylboronic acid derivatives with α,β-unsaturated ketones offers a milder alternative to the strongly acidic conditions of the Skraup and Doebner-von Miller reactions. nih.gov Furthermore, one-pot syntheses involving multi-component reactions are being explored to streamline the construction of the quinoline scaffold. mdpi.com These advanced strategies provide a diverse toolbox for chemists to access a wide range of substituted quinolines, including those with the 5,8-dimethyl substitution pattern.

Targeted Synthesis of Substituted this compound Derivatives

The synthesis of specifically substituted this compound derivatives is often driven by the desire to explore their potential applications, particularly in medicinal chemistry.

Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines from Nitroquinolone Intermediates

A notable example of targeted synthesis is the preparation of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines. acs.orgnih.gov A general and versatile synthesis for these compounds has been developed, starting from a common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. acs.orgnih.govacs.orgresearchgate.net

The synthesis begins with the preparation of 5,8-dimethyl-4-quinolone. google.com This is then nitrated to yield 5,8-dimethyl-6-nitro-4-quinolone. acs.org The structure of this key intermediate has been confirmed by X-ray crystallography. acs.orgresearchgate.net This nitroquinolone serves as a versatile precursor for a variety of derivatives. acs.org

The synthetic strategy involves the conversion of the nitroquinolone into a 4-haloquinoline, such as a 4-chloro- or 4-bromoquinoline. acs.orgnih.gov This halogenated intermediate then allows for the introduction of various substituents at the 4-position through nucleophilic substitution reactions. acs.org Substituents that have been successfully introduced include alkyl, alkoxy, halo, cyano, thioalkyl, acetamido, carboxamido, and hydroxy groups. acs.orgnih.govresearchgate.net

The final step in the synthesis of the target compounds involves the elaboration of the 6-nitro group into the 6-(2-imidazolinylamino) functionality. This is typically achieved through a multi-step sequence involving reduction of the nitro group to an amine, conversion to an isothiocyanate, reaction with ethylenediamine (B42938) to form a thiourea, and subsequent cyclization to the desired aminoimidazoline ring. acs.org

Table 1: Key Intermediates in the Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines acs.org

| Compound Name | Structure | Role in Synthesis |

| 5,8-Dimethyl-6-nitro-4-quinolone | Common intermediate for all target compounds. | |

| 4-Chloro-6-isothiocyanato-5,8-dimethylquinoline | Intermediate for the formation of the thiourea. | |

| N-(2-Aminoethyl)-N'-(4-chloro-5,8-dimethyl-6-quinolinyl)thiourea | Precursor to the imidazolinylamino group. | |

| 4-Chloro-6-(2-imidazolinylamino)-5,8-dimethylquinoline | A key final product and intermediate for further 4-position modifications. |

This systematic approach, utilizing a common nitroquinolone intermediate, demonstrates an efficient and flexible strategy for accessing a library of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines for further investigation. acs.orgnih.gov

Routes to Halogenated Derivatives

The introduction of halogen atoms onto the this compound scaffold is a key step for further synthetic modifications. Various methods have been developed to achieve regioselective halogenation.

A general and effective strategy for synthesizing 4-halo-substituted 5,8-dimethylquinolines begins with the common intermediate, 5,8-dimethyl-6-nitro-4-quinolone. acs.orgacs.org This intermediate can be converted into either 4-chloro- or 4-bromo-6-nitro-5,8-dimethylquinoline. For instance, treatment of the quinolone with phosphorus oxychloride (POCl₃) yields the 4-chloro derivative, while using phosphorus oxybromide (POBr₃) furnishes the 4-bromo analogue. acs.orgacs.org These 4-haloquinolines are versatile intermediates, allowing for the subsequent introduction of various nucleophiles at the 4-position. acs.org

Direct chlorination of a preformed quinoline ring is another viable method. For example, related dimethylquinoline systems can be chlorinated using reagents like phosphorus oxychloride or thionyl chloride (SOCl₂) at elevated temperatures (110–140°C) to achieve yields between 70–85%. The use of polar aprotic solvents such as N,N-dimethylacetamide (DMA) can enhance selectivity.

Bromination can be accomplished using reagents like N-bromosuccinimide (NBS). In the synthesis of related halogenated quinolines, NBS in a solvent like N,N-dimethylformamide (DMF) has been used effectively to introduce bromine atoms onto the quinoline core.

Electrolytic methods also provide a modern approach to halogenation. For instance, regioselective 5,8-difluorination of various quinoline derivatives has been achieved using Olah's reagent (a mixture of hydrogen fluoride (B91410) and pyridine) under electrolytic conditions, yielding difluorinated products in moderate to good yields. core.ac.uk

The table below summarizes key methods for the halogenation of this compound and its precursors.

| Precursor | Reagent(s) | Product | Reference |

| 5,8-Dimethyl-6-nitro-4-quinolone | Phosphorus oxychloride (POCl₃) | 4-Chloro-5,8-dimethyl-6-nitroquinoline (B8279564) | acs.orgacs.org |

| 5,8-Dimethyl-6-nitro-4-quinolone | Phosphorus oxybromide (POBr₃) | 4-Bromo-5,8-dimethyl-6-nitroquinoline | acs.org |

| Dimethylquinoline | Phosphorus oxychloride (POCl₃) | Chloro-dimethylquinoline | |

| Quinoline Derivative | N-bromosuccinimide (NBS), DMF | Bromo-quinoline derivative | |

| Quinoline Derivative | HF:pyridine (electrolysis) | 5,8-Difluoroquinoline derivative | core.ac.uk |

Preparation of Carboxylic Acid and Ester Derivatives

The synthesis of carboxylic acid and ester derivatives of this compound typically involves either the construction of the quinoline ring with the desired functionality already present or the oxidation of the methyl groups on the pre-formed quinoline core.

A domino reaction involving arylmethyl azides and ethyl 2-(1-ethoxyethylidene)acetoacetate provides a direct route to quinoline-3-carboxylate esters. This method has been successfully applied to synthesize Ethyl this compound-3-carboxylate in an 83% yield. rsc.org The reaction proceeds under thermal conditions and offers a straightforward pathway to these ester derivatives. rsc.org

Oxidation of one of the methyl groups is a common strategy to introduce a carboxylic acid function. The direct oxidation of 8-methylquinoline (B175542) compounds to the corresponding 7-chloroquinoline-8-carboxylic acids can be achieved using nitric acid in the presence of sulfuric acid and a heavy metal catalyst, such as vanadium(V) oxide. google.com This method is effective for converting an 8-methyl group into a carboxylic acid. google.com Furthermore, catalytic aerobic oxidation of 8-methylquinolines using a Pd(II) complex in an acetic acid/acetic anhydride (B1165640) solution can regioselectively produce the corresponding 8-quinolylmethyl acetates in high yields, with the 8-quinoline carboxylic acids as minor products. researchgate.net

These synthetic approaches are summarized in the following table:

| Starting Material | Reagent(s) / Method | Product | Yield | Reference |

|---|---|---|---|---|

| 2,5-Dimethylphenylmethyl azide | Ethyl 2-(1-ethoxyethylidene)acetoacetate | Ethyl this compound-3-carboxylate | 83% | rsc.org |

| 7-Chloro-3,8-dimethylquinoline | Nitric acid, Sulfuric acid, V₂O₅ | 7-Chloro-3-methylquinoline-8-carboxylic acid | 74% | google.com |

Synthesis of Quinoline-5,8-diones and Related Structures

Quinoline-5,8-diones are an important class of compounds, and their synthesis often involves the oxidation of suitably substituted quinoline precursors. nih.gov

A primary method for forming the quinoline-5,8-dione core is the oxidation of 5,8-dihydroxy, 5,8-diamino, or 5-amino-8-hydroxyquinoline derivatives. nih.gov Various oxidizing agents have been employed for this transformation, including chromium-based reagents, Fremy's salt, and molecular oxygen with a salcomine (B1680745) catalyst. nih.gov For example, 5-amino-8-hydroxyquinoline can be oxidized using potassium dichromate to yield quinoline-5,8-dione. google.com

Another significant route is the oxidative demethylation of 5,8-dimethoxyquinolines, which can produce quinoline-5,8-diones in high yields (over 90%). nih.gov The necessary 5,8-dimethoxyquinoline (B1605891) precursors can be prepared via a modified Skraup reaction, although often in lower yields. nih.gov

The hetero-Diels-Alder reaction presents an attractive alternative for constructing the quinoline-5,8-dione skeleton directly. nih.gov This cycloaddition reaction between a 1-aza-buta-1,3-diene and a 1,4-benzoquinone (B44022) derivative can build the core structure efficiently. For instance, the reaction between juglone (B1673114) (5-hydroxy-1,4-naphthoquinone) and a crotonaldehyde (B89634) N,N-dimethylhydrazone in the presence of excess acetic anhydride has been shown to improve the yield of the resulting aza-anthraquinone. nih.gov

| Synthetic Approach | Precursor Type | Reagents/Conditions | Product | Reference |

| Oxidation | 5-Amino-8-hydroxyquinoline | Potassium dichromate | Quinoline-5,8-dione | nih.govgoogle.com |

| Oxidative Demethylation | 5,8-Dimethoxyquinoline | Oxidizing agent (e.g., CAN) | Quinoline-5,8-dione | nih.gov |

| Hetero-Diels-Alder | 1-Aza-buta-1,3-diene and 1,4-Benzoquinone | Acetic anhydride | Quinoline-5,8-dione derivative | nih.gov |

Synthesis of Pyridazino Quinoline Derivatives

The synthesis of pyridazino[4,5-g]quinoline derivatives, which involves the fusion of a pyridazine (B1198779) ring to the quinoline framework, typically requires a quinoline precursor bearing functional groups amenable to cyclization. A common strategy involves the reaction of a quinoline-dione or a related dicarbonyl derivative with hydrazine (B178648) or its derivatives.

While a direct synthesis starting from this compound is not explicitly detailed in the provided context, a general and plausible pathway can be inferred from established chemical principles. The synthesis would likely begin with the oxidation of this compound to form this compound-6,7-dione. This intermediate, possessing the necessary 1,2-dicarbonyl moiety, could then undergo a condensation reaction with hydrazine (H₂NNH₂) or a substituted hydrazine. This cyclocondensation would form the pyridazine ring fused to the 'g' face of the quinoline system, resulting in a pyridazino[4,5-g]quinoline derivative. The specific reaction conditions would likely involve heating the reactants in a suitable solvent such as ethanol (B145695) or acetic acid.

Formation of Hydroquinoline Derivatives

The formation of hydroquinoline derivatives from this compound involves the reduction of the heterocyclic pyridine ring portion of the quinoline system. This transformation yields tetrahydroquinoline structures, which are saturated in the nitrogen-containing ring.

A standard and effective method for this reduction is catalytic hydrogenation. This process typically involves reacting this compound with hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this purpose include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂, Adams' catalyst), or Raney nickel. The reaction is usually carried out in a solvent such as ethanol or acetic acid under a pressurized atmosphere of hydrogen. The reduction selectively targets the pyridine ring due to its higher susceptibility to hydrogenation compared to the benzene ring, affording 1,2,3,4-tetrahydro-5,8-dimethylquinoline.

Other reducing agents can also be employed. For example, reduction reactions can convert quinoline structures into their tetrahydroquinoline derivatives, altering the aromaticity and geometry of the molecule. The choice of reagent and conditions allows for control over the extent of reduction.

Chemical Reactivity and Mechanistic Studies of 5,8 Dimethylquinoline

Electrophilic Substitution Reactions

The quinoline (B57606) ring system is generally reactive towards electrophilic substitution. ontosight.ai The presence of two electron-donating methyl groups at the C-5 and C-8 positions in 5,8-dimethylquinoline increases the electron density of the benzene (B151609) portion of the molecule, making it more susceptible to electrophilic attack compared to unsubstituted quinoline.

In quinoline itself, electrophilic substitution typically occurs on the benzene ring, as the pyridine (B92270) ring is deactivated by the electronegative nitrogen atom. The methyl groups in this compound are ortho- and para-directing activators. Therefore, incoming electrophiles are directed primarily to the positions ortho and para relative to these groups. In this specific isomer, substitution would be expected to occur at the C-6 and C-7 positions. For instance, nitration of 5,6-dimethylquinoline, a related isomer, occurs at the 8-position, demonstrating the directing influence of substituents on the quinoline nucleus. evitachem.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 5,8-Dimethyl-6-nitroquinoline and/or 5,8-Dimethyl-7-nitroquinoline |

| Halogenation | Br₂/FeBr₃ | 5,8-Dimethyl-6-bromoquinoline and/or 5,8-Dimethyl-7-bromoquinoline |

| Sulfonation | Fuming H₂SO₄ | This compound-6-sulfonic acid |

Note: The precise distribution of isomers depends on specific reaction conditions and the steric hindrance imposed by the existing methyl groups.

Oxidation Reactions (e.g., Quinoline N-oxide derivatives)

Quinolines can typically be oxidized to their corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide or peracids. This reaction involves the attack of the oxidant on the lone pair of electrons of the nitrogen atom in the pyridine ring.

However, the oxidation of this compound to its N-oxide presents a notable exception due to steric hindrance. Research has shown that the presence of a methyl group at the 8-position significantly hinders the approach of the oxidizing agent to the nitrogen atom. cdnsciencepub.com Consequently, attempts to synthesize this compound N-oxide using hydrogen peroxide in glacial acetic acid have been unsuccessful, a finding that also applies to other 8-methyl substituted quinolines. cdnsciencepub.com This steric inhibition highlights the profound impact of substituent positioning on the reactivity of the quinoline core.

Reduction Reactions (e.g., Tetrahydroquinoline derivatives)

The pyridine ring of the quinoline system is susceptible to reduction, typically yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. metu.edu.tr This transformation can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium, platinum, or ruthenium, or with chemical reducing agents. beilstein-journals.org The reduction specifically saturates the heterocyclic portion of the molecule while leaving the benzene ring intact under controlled conditions.

This compound can be reduced to form 5,8-dimethyl-1,2,3,4-tetrahydroquinoline. mcmaster.ca Tetrahydroquinolines are an important class of compounds in medicinal chemistry and organic synthesis. hmdb.ca The reaction proceeds by the addition of four hydrogen atoms across the 1,2, 3, and 4 positions of the quinoline nucleus.

Table 2: General Conditions for the Reduction of this compound

| Reaction Type | Reagents/Catalyst | Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or Pt/C | 5,8-Dimethyl-1,2,3,4-tetrahydroquinoline |

Ozonolysis Studies and Reaction Mechanisms

Ozonolysis is a powerful analytical tool used to cleave double bonds and elucidate the structure of unsaturated compounds. In the case of quinoline and its derivatives, ozonolysis provides insight into the relative reactivity of the bonds within the fused ring system.

Studies on quinoline and its homologues have demonstrated that the primary reaction with ozone involves an attack on the benzene ring. researchgate.netresearchgate.net The reactivity of the quinoline ring system towards ozone is very similar to that of naphthalene, where the 5,6- and 7,8-bonds, which have greater double-bond character, are preferentially attacked over other bonds in the system. metu.edu.trresearchgate.netresearchgate.net

For this compound, ozonolysis leads to the cleavage of the carbocyclic ring. The specific products identified from this reaction are glyoxal (B1671930) and 2,3-diacetylpyridine. metu.edu.tr The formation of these products confirms that the initial ozone attack and subsequent cleavage occur at the 5,6- and 7,8-bonds, breaking open the benzene ring while the substituted pyridine ring remains intact.

Table 3: Ozonolysis Products of this compound

| Starting Material | Ozonolysis Products | Implied Cleavage Sites | Reference |

|---|

While the principal pathway for the ozonolysis of quinolines involves the benzene ring, side reactions can occur. researchgate.netresearchgate.net In some cases, particularly with certain substitution patterns, the pyridine ring can also be attacked by ozone. For example, the ozonolysis of 2,3-dimethylquinoline (B161893) yields not only glyoxal but also dimethylglyoxal. researchgate.netresearchgate.net The formation of dimethylglyoxal indicates that a competing reaction takes place involving the addition of ozone across the 3,4-bond of the pyridine ring. researchgate.netresearchgate.net Although the primary products from this compound suggest the benzene ring is the main site of attack, the potential for minor side reactions on the pyridine nucleus is a known aspect of quinoline chemistry.

The rate of ozonolysis is highly dependent on the electronic properties of the substituents on the quinoline ring. A comparative study on the ozonolysis of quinoline, the electron-deficient 8-nitroquinoline, and the electron-rich 6-methoxyquinoline (B18371) demonstrated that substituents significantly alter the reaction kinetics. rsc.org Electron-donating groups increase the reaction rate by making the aromatic system more electron-rich and thus more susceptible to electrophilic attack by ozone. Conversely, electron-withdrawing groups decrease the reaction rate.

The two methyl groups in this compound are electron-donating. They increase the electron density in the benzene ring, thereby activating it towards ozone attack. This leads to a faster ozonolysis reaction compared to unsubstituted quinoline.

Nucleophilic Substitution Reactions of Halogenated Derivatives

Halogenated quinolines are versatile precursors in organic synthesis due to the reactivity of the carbon-halogen bond, which allows for the introduction of various functional groups through nucleophilic substitution. The chlorine atom on derivatives such as 5-chloro-2,8-dimethylquinoline (B70852) can be displaced by nucleophiles. Similarly, the bromine atom on compounds like 6-bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester is susceptible to replacement by nucleophiles such as amines or alcohols. evitachem.com

The reaction conditions for these substitutions are critical. For instance, nucleophilic substitution on 5-chloro-2,8-dimethylquinoline can be carried out using reagents like sodium methoxide (B1231860) or potassium tert-butoxide under basic conditions. The formation of primary amines from a halogenated precursor can be achieved by heating it under pressure with an ethanolic solution of excess ammonia. savemyexams.com Using an ethanolic solution of potassium cyanide (KCN) under reflux allows for the introduction of a nitrile group, extending the carbon chain by one atom. savemyexams.com

The reactivity of the halogen is dependent on its position on the quinoline ring and the strength of the carbon-halogen bond, which generally follows the trend C-I < C-Br < C-Cl < C-F in terms of bond strength. savemyexams.com

| Starting Material | Nucleophile | Reagent/Conditions | Product Type | Ref |

| 5-Chloro-2,8-dimethylquinoline | Methoxide ion | Sodium methoxide | Methoxy-substituted quinoline | |

| Halogenated quinoline | Hydroxide (B78521) ion | NaOH (aq) or KOH (aq), warm | Alcohol | savemyexams.com |

| Halogenated quinoline | Cyanide ion | KCN in ethanol (B145695), reflux | Nitrile | savemyexams.com |

| Halogenated quinoline | Ammonia | Excess NH₃ in ethanol, heat, pressure | Primary amine | savemyexams.com |

| 6-Bromo-2,8-dimethylquinoline derivative | Amines/Alcohols | Not specified | Amine/Ether substituted quinoline | evitachem.com |

Hydrolysis of Ester Derivatives

Ester derivatives of this compound can be converted to their corresponding carboxylic acids through hydrolysis. This reaction is typically carried out under either acidic or basic conditions and is a fundamental step for modifying the carboxyl group or for accessing the free acid form of the molecule. evitachem.comsmolecule.com

Basic hydrolysis is a common method, often employing sodium hydroxide (NaOH), lithium hydroxide (LiOH), or potassium hydroxide (KOH) in a solvent mixture like THF/water or dioxane/water. nih.gov The mixture is typically heated to drive the reaction to completion. nih.gov For example, the hydrolysis of the diethyl ester of 5,7-dimethylquinoline-2,3-dicarboxylic acid can be achieved using 1M NaOH.

Acid-catalyzed hydrolysis is an alternative method. Using 6M hydrochloric acid (HCl), for instance, can also effectively cleave the ester bond to yield the dicarboxylic acid. The mechanism for basic hydrolysis involves nucleophilic acyl substitution initiated by the hydroxide ion, while acidic hydrolysis proceeds via protonation of the ester carbonyl, which enhances its electrophilicity for attack by water.

| Starting Material | Conditions | Product | Ref |

| Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate | Basic: 1M NaOH (aq) | 5,7-Dimethylquinoline-2,3-dicarboxylic acid | |

| Diethyl 5,7-dimethylquinoline-2,3-dicarboxylate | Acidic: 6M HCl (aq) | 5,7-Dimethylquinoline-2,3-dicarboxylic acid | |

| Methyl 4-chloro-7,8-dimethylquinoline-2-carboxylate | Acidic or Basic | 4-Chloro-7,8-dimethylquinoline-2-carboxylic acid | smolecule.com |

| 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | Acidic or Basic | 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid | evitachem.com |

| General Ester Derivative | NaOH, LiOH, or KOH in THF/H₂O or dioxane/H₂O, 40°C | Corresponding Carboxylic Acid | nih.gov |

Condensation Reactions with Carbonyl Compounds

Derivatives of this compound can participate in condensation reactions to form new carbon-carbon bonds, leading to more complex molecular architectures. These reactions typically involve either a derivative with an active methylene (B1212753) group reacting with a carbonyl compound (Knoevenagel condensation) or a reaction between an aldehyde or ketone and an aromatic carbonyl compound (Claisen-Schmidt condensation). researchgate.netwikipedia.org

The Knoevenagel condensation is a widely used reaction for forming C-C bonds by reacting carbonyl compounds with active methylene groups, often catalyzed by bases like amines. nih.gov For instance, quinoline-carboxaldehydes can react with barbituric acid derivatives in refluxing methanol (B129727) to yield 5-(quinolinylmethylene)barbituric acid derivatives. researchgate.net The methyl groups on the quinoline ring can also be activated for Knoevenagel reactions. Electron-withdrawing groups on the quinoline core can activate adjacent methyl groups, facilitating their condensation with aromatic aldehydes. mtu.edu

The Claisen-Schmidt condensation is a variation of the aldol (B89426) condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org This reaction is typically base-catalyzed, using reagents like sodium hydroxide. wikipedia.orgmagritek.com Derivatives of this compound, such as 5,8-dimethyl-4-hydrazinoquinoline, can undergo condensation with carbonyl compounds like diketones to generate fused heterocyclic systems. vulcanchem.com Similarly, compounds like 6-bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester are noted to potentially engage in condensation reactions with aldehydes or ketones. evitachem.com

| Reaction Type | This compound Derivative Reactant | Carbonyl Reactant | Product Type | Ref |

| Condensation | 5,8-Dimethyl-4-hydrazinoquinoline | Diketones | Fused heterocycles | vulcanchem.com |

| Condensation | 6-Bromo-2,8-dimethylquinoline-3-carboxylic acid ethyl ester | Aldehydes or Ketones | Larger heterocyclic compounds | evitachem.com |

| Knoevenagel | Quinoline-carboxaldehyde (analogue) | Barbituric acid derivative | 5-(Quinolinylmethylene)barbituric acid derivative | researchgate.net |

| Claisen-Schmidt | Benzaldehyde (analogue) | Acetone (analogue) | Dibenzylideneacetone (analogue) | wikipedia.orgmagritek.com |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR provide a detailed map of the chemical environment of each atom.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of 5,8-dimethylquinoline provides specific information about the chemical environment of the hydrogen atoms in the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal information about the neighboring protons. The analysis of these parameters allows for the unambiguous assignment of each proton signal to its corresponding position on the quinoline (B57606) ring system and the methyl substituents.

A representative ¹H NMR spectrum of a related compound, 2-ethyl-3,8-dimethylquinoline (B14407872), recorded in deuterochloroform (CDCl₃) at 400 MHz, shows characteristic signals. For instance, the aromatic protons appear in the downfield region, typically between δ 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current. The methyl protons, being in a more shielded environment, resonate at higher fields. For example, the protons of the methyl group at position 8 appear as a singlet around δ 2.79 ppm, while the other methyl group at position 3 shows a singlet at δ 2.44 ppm. The ethyl group protons exhibit a quartet and a triplet due to spin-spin coupling. rsc.org

Table 1: Representative ¹H NMR Data for a Substituted Dimethylquinoline Derivative

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.76 | s | - |

| H-5 | 7.53 | d | 8.0 |

| H-6 | 7.44 | d | 6.9 |

| H-7 | 7.31 | t | 7.7 |

| -CH₂- | 2.97 | q | 7.4 |

| 8-CH₃ | 2.79 | s | - |

| 3-CH₃ | 2.44 | s | - |

| -CH₂CH₃ | 1.42 | t | 7.4 |

| Data for 2-ethyl-3,8-dimethylquinoline in CDCl₃ rsc.org |

¹³C NMR Spectral Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being highly sensitive to its local electronic environment.

In the ¹³C NMR spectrum of a related compound, 2-ethyl-3,8-dimethylquinoline, the aromatic carbons typically resonate in the range of δ 120–160 ppm. rsc.org The carbons of the methyl groups are found in the upfield region of the spectrum. For example, the carbon of the methyl group at position 8 is observed at approximately δ 17.82 ppm, while the other methyl carbon is at δ 19.00 ppm. rsc.org The carbon atoms of the quinoline ring system exhibit a range of chemical shifts depending on their position and the electronic effects of the substituents.

Table 2: Representative ¹³C NMR Data for a Substituted Dimethylquinoline Derivative

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C2 | 161.48 |

| C8a | 145.60 |

| C4 | 136.68 |

| C3 | 135.47 |

| C8 | 129.10 |

| C4a | 128.23 |

| C6 | 127.10 |

| C5 | 125.23 |

| C7 | 124.61 |

| -CH₂- | 29.23 |

| 3-CH₃ | 19.00 |

| 8-CH₃ | 17.82 |

| -CH₂CH₃ | 12.12 |

| Data for 2-ethyl-3,8-dimethylquinoline in CDCl₃ rsc.org |

Computational ¹H and ¹³C NMR Chemical Shift Prediction

In recent years, computational methods, particularly Density Functional Theory (DFT), have become increasingly valuable for predicting NMR chemical shifts. escholarship.orgrsc.orgnih.gov These theoretical calculations can provide a predicted spectrum that can be compared with experimental data to aid in structure verification and signal assignment. The accuracy of these predictions depends on the level of theory and the basis set used in the calculation. escholarship.org For complex molecules, computational predictions can help to resolve ambiguities in the experimental spectra and provide a deeper understanding of the relationship between molecular structure and spectroscopic properties. The process often involves calculating the isotropic shielding constants for each nucleus and then converting these to chemical shifts using a reference standard. escholarship.org

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the energy required to excite a particular molecular vibration, such as a bond stretching or bending. This technique is particularly useful for identifying the functional groups present in a molecule. nih.gov

Experimental FT-IR Spectroscopy and Characteristic Vibrational Frequencies

The FT-IR spectrum of a dimethylquinoline derivative exhibits a series of absorption bands that are characteristic of its structural features. For instance, C-H stretching vibrations of the methyl groups are typically observed in the region of 2850–2960 cm⁻¹. The aromatic C-H stretching vibrations appear at slightly higher wavenumbers, usually above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring system give rise to a series of bands in the 1450–1600 cm⁻¹ region. The specific positions of these bands can be influenced by the substitution pattern on the ring. The out-of-plane C-H bending vibrations, which are often strong, appear in the lower frequency region of the spectrum and are characteristic of the substitution pattern of the aromatic rings.

Table 3: Representative FT-IR Data for a Quinoline Derivative

| Vibrational Mode | Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2960 |

| C=C and C=N Stretch (Aromatic Ring) | 1450 - 1600 |

| C-H Bend (Methyl) | ~1375 - 1385 |

| General characteristic frequencies for quinoline derivatives. |

Gas-Phase Infrared Spectroscopy

The study of molecules in the gas phase by infrared spectroscopy provides data that is free from intermolecular interactions that are present in the solid or liquid state. Gas-phase IR spectra of various dimethylquinoline isomers have been recorded and analyzed. nih.goviisc.ac.in These studies, often complemented by DFT calculations, allow for a detailed assignment of the fundamental vibrational modes of the isolated molecule. nih.gov The comparison between experimental gas-phase spectra and theoretically calculated spectra is a powerful method for confirming the vibrational assignments and for refining the computational models used to predict molecular properties. nih.goviisc.ac.in This approach is particularly important for understanding the intrinsic properties of the molecule, which are essential for atmospheric and combustion chemistry studies. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical technique for determining the molecular weight and elucidating the fragmentation pathways of organic compounds like this compound. The compound has a molecular formula of C₁₁H₁₁N and a molecular weight of approximately 157.21 g/mol . nist.govnist.gov In its electron ionization (EI) mass spectrum, this compound exhibits a prominent molecular ion peak (M⁺) at m/z 157. massbank.jp

The fragmentation pattern is characteristic of alkylquinolines and provides significant structural information. cdnsciencepub.com Key fragmentation processes include the loss of a hydrogen radical to form the [M-H]⁺ ion (m/z 156) and the loss of a methyl radical to form the [M-CH₃]⁺ ion (m/z 142). cdnsciencepub.comcdnsciencepub.com Studies involving deuterium-labeled dimethylquinolines suggest that fragmentation is preceded by the formation of ring-expanded molecular ions. cdnsciencepub.com In the case of this compound, ring expansion can involve either the C-5 or C-8 methyl group. cdnsciencepub.com Evidence suggests that the loss of the C-5 methyl group occurs to a greater extent than the loss of the C-8 methyl group. cdnsciencepub.com

Further fragmentation of the [M-CH₃]⁺ ion typically proceeds through the loss of hydrogen cyanide (HCN), resulting in an ion at m/z 115 ([M-CH₃-HCN]⁺). cdnsciencepub.com This sequential loss is supported by the presence of corresponding metastable peaks in the spectrum. cdnsciencepub.com

Table 1: Key Fragmentation Ions of this compound in Mass Spectrometry

| Ion | m/z (Mass-to-Charge Ratio) | Description |

| [M]⁺ | 157 | Molecular Ion |

| [M-H]⁺ | 156 | Loss of a hydrogen radical |

| [M-CH₃]⁺ | 142 | Loss of a methyl radical |

| [M-CH₃-HCN]⁺ | 115 | Subsequent loss of hydrogen cyanide |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. rsc.org The absorption of UV-Vis light promotes valence electrons from their ground state to higher energy excited states. rsc.orgmdpi.com

For quinoline derivatives, UV-Vis spectra are characterized by strong absorption bands corresponding to π→π* transitions within the aromatic system. A study on 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, a closely related derivative, provides valuable insight. researchgate.net The absorption maximum for this compound was found at 365 nm. researchgate.net Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) are often used to complement experimental findings, helping to understand the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.netresearchgate.net The HOMO-LUMO energy gap is a key parameter that supports the characterization of a molecule's chemical activity and electronic properties. mdpi.com For instance, the calculated bandgap for 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde was determined to be 2.50 eV. researchgate.net

Table 2: Electronic Properties of a this compound Derivative

| Compound | Absorption Maximum (λmax) | Energy Bandgap (Calculated) |

| 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde | 365 nm | 2.50 eV |

Data from a study on a closely related derivative to illustrate the electronic properties. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique allows for the accurate measurement of bond lengths, bond angles, and crystal packing, providing unambiguous structural confirmation.

Spectroscopic Investigations of Metal Complexes

The quinoline nucleus and its derivatives are effective ligands in coordination chemistry, forming stable complexes with a variety of metal ions. Spectroscopic techniques are vital for characterizing these metal complexes and confirming the coordination of the ligand to the metal center. bendola.com

FT-IR spectroscopy is particularly useful for this purpose. Upon complexation, the vibrational frequencies of the ligand's functional groups involved in bonding to the metal ion will shift. For example, in complexes of Schiff bases derived from 8-aminoquinoline (B160924), shifts in the C=N (azomethine) and C-O (hydroxyl) stretching frequencies provide direct evidence of coordination through the azomethine nitrogen and hydroxyl oxygen atoms. bendola.comsemanticscholar.org The appearance of new, weak bands in the far-IR region can often be assigned to metal-nitrogen (M-N) and metal-oxygen (M-O) vibrations, further confirming the formation of the complex. semanticscholar.org

UV-Vis spectroscopy is also used to study metal complex formation. Changes in the position and intensity of the ligand's absorption bands upon coordination, as well as the appearance of new bands due to d-d transitions in the metal ion, are indicative of complexation. nih.gov These spectroscopic investigations, often combined with other methods like elemental analysis and magnetic susceptibility measurements, allow for the determination of the stoichiometry and geometry of the resulting metal complexes. bendola.comnih.gov

Computational Chemistry and Theoretical Investigations of 5,8 Dimethylquinoline

Quantum Chemical Investigations

Quantum chemical investigations encompass a broad range of theoretical methods used to study the behavior of molecules at the quantum level. For 5,8-dimethylquinoline, these investigations are not limited to DFT but can also include other methods, although DFT is often the most practical choice for a molecule of this size.

These studies provide a fundamental understanding of the molecule's electronic structure, which is the basis for its chemical and physical properties. For instance, quantum chemical calculations can be used to predict various molecular properties such as dipole moments, polarizability, and electronic transitions. These calculations have been applied to a variety of substituted quinolines, and the insights gained can be extended to this compound. researchgate.netresearchgate.net

The results of these investigations are crucial for interpreting experimental data, such as UV-visible spectra, and for predicting the outcomes of chemical reactions. By understanding the electronic landscape of the molecule, researchers can rationalize its behavior in different chemical environments.

Thermodynamic Properties and Computational Validation

Computational methods are invaluable for predicting the thermodynamic properties of molecules like this compound. Properties such as the standard enthalpy of formation, entropy, and heat capacity can be calculated using quantum chemical methods. These calculations typically involve determining the molecule's vibrational frequencies and rotational constants from the optimized geometry.

A study on the thermodynamic properties of 2,6-dimethylquinoline (B146794) and other methylquinolines demonstrated the power of this approach. nist.gov In that research, independent calculations of the ideal gas entropies were performed using the B3LYP/6-31+G(d,p) model chemistry, which included considerations for hindered internal rotations of the methyl groups. nist.gov The computationally derived thermodynamic properties were found to be in excellent agreement with the experimental data obtained from calorimetric measurements. nist.gov

This mutual validation between computational and experimental results provides a high degree of confidence in both approaches. For this compound, a similar computational strategy could be employed to predict its thermodynamic properties with a high level of accuracy, even in the absence of extensive experimental data.

Table 3: Computationally Accessible Thermodynamic Properties

| Thermodynamic Property | Computational Method |

|---|---|

| Standard Enthalpy of Formation | Atomization energy calculations |

| Standard Entropy | Statistical mechanics based on calculated vibrational frequencies and rotational constants |

| Heat Capacity | Statistical mechanics based on calculated vibrational frequencies and rotational constants |

| Gibbs Free Energy of Formation | Derived from enthalpy and entropy |

Advanced Research Applications and Potentials

Materials Science Applications

The unique photophysical and chemical properties of the quinoline (B57606) scaffold have led to its incorporation into a variety of functional materials. While specific research on 5,8-Dimethylquinoline is emerging, the broader family of quinoline derivatives has shown significant promise in the development of new materials with enhanced properties, the manufacturing of dyes and pigments, its use as molecular probes, and in the field of aggregation-induced emission.

Development of New Materials with Enhanced Properties

The incorporation of quinoline moieties into polymeric structures is a known strategy for developing materials with desirable thermal, mechanical, and optoelectronic properties. For instance, copolymers of quinoline and 9,9-dialkylfluorene have been synthesized and shown to be highly soluble in common organic solvents, with number-average molecular weights in the range of (1.02–2.06) x 10⁴ g mol⁻¹. researchgate.net These copolymers typically emit in the blue region of the electromagnetic spectrum, with an emission maximum centered around 435 nm. researchgate.net

While specific studies detailing the integration of this compound into polymers are not extensively documented, its structural similarity to other quinolines suggests its potential as a monomer or a functional additive. The methyl groups at the 5 and 8 positions could influence the solubility and processing characteristics of resulting polymers. Theoretical studies on related dimethylquinoline derivatives, such as 2-Chloro-5,8-dimethylquinoline-3-carboxaldehyde, have been conducted to understand their structural, electronic, and optical features, which are crucial for designing new materials.

Role in Manufacturing of Dyes and Pigments

Azo dyes containing a quinoline core are a significant class of colorants known for their vibrant colors and good fastness properties. The synthesis of these dyes typically involves the diazotization of an aromatic amine followed by a coupling reaction with a quinoline derivative, often an 8-hydroxyquinoline (B1678124). researchgate.netsemanticscholar.org The resulting azo-quinoline compounds have found applications in dyeing various materials, including textile fibers.

The general synthetic route for producing an azo dye from a quinoline derivative is as follows:

Diazotization: An aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.

Coupling: The diazonium salt is then reacted with an electron-rich coupling component, such as a this compound derivative, to form the azo dye.

While specific commercial dyes based on this compound are not widely reported, the established chemistry of azo coupling with quinolines suggests its viability as a precursor in the synthesis of novel dyes and pigments. scilit.comclarku.edu The color and properties of the resulting dye would be influenced by the nature of the diazonium salt used and the specific substitution pattern on the this compound core.

Potential in Molecular Probes

Quinoline derivatives are widely recognized for their fluorescent properties and their ability to act as chelating agents for metal ions. mdpi.com This has led to their extensive use in the development of fluorescent molecular probes for the detection of various analytes, including metal ions. mdpi.comrsc.orgnih.gov An ideal fluorescent probe exhibits a selective and significant change in its fluorescence signal upon binding to the target analyte.

Derivatives of 8-aminoquinoline (B160924) and 8-hydroxyquinoline have been successfully developed as fluorescent chemosensors for ions such as Zn²⁺. mdpi.comresearchgate.net The mechanism of sensing often involves a change in the photoinduced electron transfer (PET) process upon metal ion coordination, leading to fluorescence enhancement ("turn-on" response). mdpi.com While specific fluorescent probes based on the this compound scaffold are not extensively documented in the literature, its structural analogy to other fluorescent quinolines suggests its potential in this area. The nitrogen atom of the quinoline ring and a potential chelating group introduced at a suitable position could serve as a binding site for metal ions, leading to changes in its photophysical properties.

Applications in Aggregation-Induced Emission

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-luminescent or weakly luminescent molecules in dilute solutions become highly emissive in the aggregated state. magtech.com.cn This property is highly desirable for applications in bio-imaging, chemical sensing, and optoelectronic devices. Luminogens exhibiting AIE are often referred to as AIEgens. researchgate.netnih.govscispace.com

The development of AIEgens based on the quinoline-malononitrile core has been a subject of significant research. scispace.com These molecules often exhibit tunable emission wavelengths and high brightness. scispace.com While the investigation of AIE properties specifically in this compound derivatives is an area for future research, the general principles of AIE suggest that appropriate functionalization of the this compound scaffold could lead to the development of novel AIEgens. The restriction of intramolecular rotation in the aggregated state, a key mechanism for AIE, could potentially be achieved through the design of suitable derivatives.

Ligand Chemistry and Coordination Compound Studies

The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potential coordination site for metal ions. This property is central to the extensive use of quinoline derivatives as ligands in coordination chemistry.

Synthesis and Characterization of Metal Complexes

Quinoline and its derivatives are known to form stable coordination complexes with a variety of transition metal ions, including cobalt(II), nickel(II), copper(II), and zinc(II). clarku.eduup.ac.zamdpi.comnih.gov The synthesis of these complexes typically involves the reaction of a metal salt with the quinoline-based ligand in a suitable solvent. researchgate.net

For instance, the reaction of isoquinoline (B145761) with cobalt(II) and nickel(II) halides has been shown to produce a family of neutral coordination complexes with varying stoichiometries, such as (isoquinoline)₂CoX₂ and (isoquinoline)₄CoX₂ (where X = Cl, Br). clarku.eduup.ac.za Similarly, zinc(II) halides react with quinoline N-oxide to form mononuclear complexes with a distorted tetrahedral geometry around the zinc ion. nih.govnih.gov

While the specific coordination chemistry of this compound is not as extensively documented as that of other quinolines, it is expected to form complexes with transition metals in a similar fashion. The stoichiometry and geometry of these complexes would depend on factors such as the metal-to-ligand ratio, the nature of the metal ion and its counter-ion, and the reaction conditions. libretexts.org

The characterization of these metal complexes typically involves a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the ligand to the metal ion through shifts in the vibrational frequencies of the quinoline ring. researchgate.net

UV-Visible Spectroscopy: To study the electronic transitions within the complex and determine its coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the ligand and its complexes in solution.

X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths and angles. nih.govnih.gov

Elemental Analysis: To confirm the empirical formula of the synthesized complexes.

Magnetic Susceptibility Measurements: To determine the magnetic properties of complexes containing paramagnetic metal ions. clarku.eduup.ac.za

Below is a table summarizing the types of coordination geometries commonly observed for transition metal complexes, which would be relevant for complexes of this compound.

| Coordination Number | Geometry |

| 4 | Tetrahedral, Square Planar |

| 5 | Trigonal Bipyramidal, Square Pyramidal |

| 6 | Octahedral |

This table is based on general principles of coordination chemistry and is applicable to potential complexes of this compound. libretexts.org

Ligational Behavior and Bonding Modes

The ligational behavior of quinoline derivatives is a cornerstone of their application in coordination chemistry. The nitrogen atom in the quinoline ring possesses a lone pair of electrons, making it a potent coordination site for metal ions. The specific bonding modes of this compound, while not extensively documented in dedicated studies, can be inferred from the general principles of quinoline chemistry. Typically, quinolines act as monodentate ligands, coordinating to a metal center through the nitrogen atom.

The electronic properties of the quinoline ring can be modulated by the presence of substituents. In the case of this compound, the two methyl groups are electron-donating. This inductive effect increases the electron density on the quinoline ring system, which in turn enhances the basicity of the nitrogen atom. A more basic nitrogen atom can form stronger coordinate bonds with metal ions, potentially leading to more stable metal complexes compared to unsubstituted quinoline.

Structural Diversity of Complexes

The ability of quinoline and its derivatives to form complexes with a wide variety of transition metals has led to a rich and diverse structural chemistry. While specific crystallographic data for metal complexes of this compound are not widely reported, the structural diversity can be extrapolated from related quinoline compounds. The coordination of quinoline ligands to metal centers can result in complexes with various geometries, including linear, square planar, tetrahedral, and octahedral, depending on the metal ion, its oxidation state, and the other ligands present in the coordination sphere.

The structural diversity of these complexes is further enhanced by the possibility of forming polynuclear structures, where quinoline ligands can bridge between two or more metal centers. Although less common for simple monodentate quinolines, this can be facilitated by the introduction of other functional groups onto the quinoline scaffold. The presence of the two methyl groups in this compound can influence the crystal packing of its metal complexes, potentially leading to unique supramolecular architectures.

Catalytic and Sensing Applications of Metal Complexes

Metal complexes of quinoline derivatives have shown significant promise in catalysis and chemical sensing. The metal center in these complexes can act as a Lewis acid, activating substrates for a variety of organic transformations. While specific catalytic applications of this compound complexes are not extensively documented, the general principles suggest their potential utility. The enhanced electron-donating ability of the this compound ligand could modulate the catalytic activity of the metal center, making it more or less reactive depending on the specific reaction mechanism.

In the realm of chemical sensing, quinoline-based fluorescent chemosensors are of particular interest. The fluorescence properties of the quinoline ring can be sensitive to the binding of metal ions. Upon coordination, changes in the electronic structure of the quinoline can lead to a "turn-on" or "turn-off" fluorescent response, allowing for the detection of specific metal ions. While this application has been more extensively explored with derivatives like 8-hydroxyquinoline, the fundamental photophysical properties of the quinoline core suggest that this compound could also serve as a building block for the design of new fluorescent sensors.

Biochemistry Research and Enzyme Interactions

The quinoline scaffold is a recurring motif in biologically active molecules, and its interaction with enzymes is a key area of biochemical research. Quinoline-based compounds have been shown to inhibit a variety of enzymes, including kinases, proteases, and DNA topoisomerases. nih.gov This inhibitory activity is often attributed to the ability of the planar quinoline ring to intercalate into DNA or to bind to the active sites of enzymes through a combination of hydrophobic, hydrogen bonding, and π-stacking interactions.

Specific studies on the enzyme interactions of this compound are limited. However, research on related substituted quinolines has demonstrated that they can act as noncovalent inhibitors of enzymes such as the human proteasome. nih.gov For example, certain substituted quinolines have been found to exhibit mixed-type inhibition, suggesting an allosteric modulation of enzyme activity where the inhibitor binds to a site distinct from the active site. nih.gov The methyl groups on this compound would influence its lipophilicity and steric profile, which in turn would affect its binding affinity and selectivity for specific enzyme targets. Further research is needed to elucidate the specific enzymatic interactions and biochemical effects of this compound.

Role as a Scaffold in Medicinal and Agrochemical Research

Quinoline Ring as a Pharmacological Scaffold for Derivative Design

The quinoline ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govnih.gov This versatility has made it a cornerstone in the design and development of new therapeutic agents. nih.govnih.gov The synthetic accessibility of the quinoline ring system allows for the generation of large libraries of derivatives with diverse substitution patterns, facilitating the exploration of structure-activity relationships (SAR). nih.gov

The pharmacological potential of the quinoline scaffold is vast, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, antimalarial, anti-inflammatory, and antiviral properties. nih.govnih.govnih.gov The planar nature of the quinoline ring allows it to participate in π-π stacking and intercalation with biological macromolecules like DNA and proteins, which is a common mechanism of action for many quinoline-based drugs. nih.gov

Design and Synthesis of Bioactive Derivatives for Exploration

The this compound core serves as a starting point for the design and synthesis of novel bioactive molecules. The presence of the two methyl groups provides a specific lipophilic and steric profile that can be exploited in drug design. Furthermore, the quinoline ring can be functionalized at various positions to introduce new pharmacophores and modulate the compound's physicochemical and biological properties.

Common strategies for the synthesis of bioactive derivatives from a quinoline scaffold include the introduction of substituents at the 2, 4, and 6-positions. For instance, the synthesis of 4-chloro-5,8-dimethyl-6-nitroquinoline (B8279564) from 5,8-dimethyl-6-nitro-4-quinolone has been reported, providing a key intermediate for further derivatization. The introduction of a chlorine atom at the 4-position opens up possibilities for nucleophilic substitution reactions, allowing for the attachment of various functional groups.

The fusion of other heterocyclic rings to the this compound framework is another strategy to create more complex and potentially more potent bioactive molecules. For example, the synthesis of pyrimido[4,5-b]quinolines, a class of compounds with diverse biological activities, can be envisioned starting from appropriately substituted this compound precursors.

Below is a table summarizing examples of bioactive derivatives based on the quinoline scaffold and their potential applications.

| Derivative Class | Synthetic Precursor Example | Potential Biological Activity |

| Nitroquinolines | 5,8-dimethyl-6-nitro-4-quinolone | Anticancer, Antimicrobial |

| Chloroquinolines | 4-chloro-5,8-dimethyl-6-nitroquinoline | Antimalarial, Anti-inflammatory |

| Fused Heterocycles | Amino-substituted this compound | Anticancer, Antiviral |

Investigating Interactions in Enzyme and Protein-Ligand Binding Assays

The investigation of this compound's interactions within enzyme and protein-ligand binding assays is a crucial area of research for understanding its potential biological activity. These assays are fundamental in determining how a small molecule, such as this compound, may bind to and modulate the function of biological macromolecules. This understanding is a cornerstone in the fields of pharmacology and biochemistry for the development of new therapeutic agents.

Enzyme inhibition assays, for instance, would be employed to ascertain whether this compound can reduce the rate of an enzyme-catalyzed reaction. Such studies would reveal the potency of inhibition, often expressed as an IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity. Furthermore, kinetic studies could elucidate the mechanism of inhibition, such as whether it is competitive, non-competitive, or uncompetitive.

Protein-ligand binding assays are designed to quantify the affinity between a ligand, in this case, this compound, and a target protein. Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), or fluorescence spectroscopy can provide detailed thermodynamic and kinetic data about the binding event. This includes the dissociation constant (Kd), which is a measure of the binding affinity, as well as the stoichiometry of the interaction.

Despite the importance of such studies, a review of the current scientific literature reveals a notable lack of specific research focused on this compound in the context of enzyme and protein-ligand binding assays. While the broader quinoline scaffold is a common feature in many biologically active molecules with known enzyme inhibitory or protein-binding properties, specific and detailed research findings for this compound itself are not presently available.

Molecular docking and computational studies are often used as predictive tools to understand potential binding modes and affinities of small molecules with protein targets. These in silico methods can provide valuable insights and guide experimental work. However, published molecular docking studies specifically detailing the interaction of this compound with enzymes or protein receptors are also scarce.

The absence of this data highlights a significant gap in the scientific understanding of this compound's biological activity. Future research in this area would be invaluable for elucidating its potential as a bioactive compound. Such studies would need to be conducted to generate the data necessary for a comprehensive understanding of its interactions at a molecular level.

Due to the lack of available research data, a data table of detailed research findings on this compound's interactions in enzyme and protein-ligand binding assays cannot be provided at this time.

Future Research Directions and Emerging Trends

Exploration of Chiral Derivatives

The introduction of chirality into molecules is a critical strategy in the development of pharmaceuticals and fine chemicals, as the biological activity of a compound can be highly dependent on its stereochemistry. semanticscholar.org While research on chiral derivatives of 5,8-Dimethylquinoline is still an emerging area, the broader class of quinoline (B57606) compounds serves as a model for future exploration. For instance, chiral diamines based on the 8-amino-5,6,7,8-tetrahydroquinoline backbone have been successfully employed as ligands in metal complexes for asymmetric transfer hydrogenation, a key process in synthesizing biologically active alkaloids. nih.govresearchgate.net

Future research is expected to focus on synthesizing enantiomerically pure derivatives of this compound. These chiral molecules could serve as:

Chiral Ligands: For use in asymmetric catalysis, enabling the synthesis of other chiral compounds with high enantioselectivity.

Biologically Active Agents: To investigate how stereochemistry impacts interactions with cellular targets, potentially leading to the development of more potent and selective therapeutic agents. semanticscholar.org The investigation of chiral tetrahydroquinoline moieties has already shown promise in developing novel chemotherapeutic agents, a strategy that could be extended to the this compound scaffold. semanticscholar.org

Investigation of Novel Synthetic Routes and Sustainable Chemistry

While classical methods like the Skraup synthesis have been used to produce quinoline scaffolds, there is a significant trend towards developing more efficient, cost-effective, and environmentally friendly synthetic protocols. nih.gov The principles of green chemistry are increasingly being applied to the synthesis of quinolines and related heterocycles. researchgate.net

Future investigations will likely target novel synthetic routes for this compound that incorporate sustainable practices, such as:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields. nih.govmdpi.com

Use of Benign Solvents and Recyclable Catalysts: Shifting away from harsh reagents and toxic solvents to greener alternatives like water or polyethylene (B3416737) glycol (PEG), coupled with the use of recyclable catalysts, minimizes environmental impact. nih.gov

Multi-Component Reactions: These reactions improve atom economy by combining multiple starting materials in a single step to form complex products, reducing waste and simplifying procedures. nih.gov

Metal-Free Synthesis: Developing synthetic pathways that avoid the use of transition-metal catalysts addresses concerns about cost and potential metal contamination in the final products. mdpi.com

The application of these modern synthetic strategies is expected to provide more sustainable and efficient access to this compound and its derivatives. nih.gov

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is fundamental to optimizing synthetic processes, improving yields, and controlling selectivity. For quinoline synthesis, such as the Skraup reaction, the mechanism is understood to involve the conjugate addition of an aniline (B41778) to acrolein, which is generated from the dehydration of glycerol (B35011). mdpi.com However, for more complex functionalization reactions, the precise pathways are not always fully elucidated.

Future research will likely employ a combination of experimental and computational methods to gain deeper insights into the mechanisms of reactions involving this compound. This includes studying:

Electrophilic Aromatic Substitution: Understanding the directing effects of the two methyl groups and the heterocyclic nitrogen atom to predict and control the regioselectivity of functionalization.

Radical-Promoted Reactions: Investigating pathways, such as single electron transfer (SET) mechanisms, which have been suggested for the functionalization of related aminoquinolines. researchgate.net

Elucidating these mechanisms will enable chemists to design more rational and efficient syntheses for novel and complex derivatives of this compound.

Advanced Computational Modeling for Property Prediction

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction of molecular properties and the simulation of complex chemical processes. For quinoline derivatives, computational models are used extensively in drug design and materials science.

Emerging trends in this area involve the use of sophisticated modeling techniques to predict the behavior of this compound and its derivatives:

Quantitative Structure-Activity Relationship (QSAR): These models establish a mathematical relationship between the chemical structure and biological activity of a compound, which can be used to predict the potency of new derivatives as potential drugs. mdpi.com